molecular formula C7H12O B3379514 1-Acetyl-1-ethylcyclopropane CAS No. 16278-12-9

1-Acetyl-1-ethylcyclopropane

Cat. No.: B3379514
CAS No.: 16278-12-9
M. Wt: 112.17 g/mol
InChI Key: VXBYIERHAQOMIY-UHFFFAOYSA-N
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Description

1-Acetyl-1-ethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with an acetyl group and an ethyl group. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties. This compound is of interest in organic synthesis and various industrial applications due to its distinctive structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-1-ethylcyclopropane can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-1-ethylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclopropanes, other substituted derivatives.

Mechanism of Action

The mechanism of action of 1-acetyl-1-ethylcyclopropane involves its interaction with various molecular targets and pathways. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The parent compound with a simple three-membered ring.

    1-Methylcyclopropane: A derivative with a methyl group instead of an acetyl group.

    1-Phenylcyclopropane: A derivative with a phenyl group attached to the cyclopropane ring.

Uniqueness

1-Acetyl-1-ethylcyclopropane is unique due to the presence of both an acetyl and an ethyl group on the cyclopropane ring. This combination imparts distinct chemical reactivity and properties compared to other cyclopropane derivatives. The acetyl group can participate in various chemical reactions, while the ethyl group provides steric and electronic effects that influence the compound’s behavior .

Properties

IUPAC Name

1-(1-ethylcyclopropyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-7(4-5-7)6(2)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBYIERHAQOMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557302
Record name 1-(1-Ethylcyclopropyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16278-12-9
Record name 1-(1-Ethylcyclopropyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Acetyl-1-ethylcyclopropane
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Reactant of Route 6
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